molecular formula C8H14N4 B1488340 (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1249780-65-1

(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1488340
CAS RN: 1249780-65-1
M. Wt: 166.22 g/mol
InChI Key: RUDYYWFEZLXSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine” is a chemical compound with the CAS Number: 2490432-95-4 . It is also known as 1-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride . The compound has a molecular weight of 239.15 .


Molecular Structure Analysis

The InChI code for “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine” is 1S/C8H14N4.2ClH/c9-5-7-6-12(11-10-7)8-3-1-2-4-8;;/h6,8H,1-5,9H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine” is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . They contribute to the development of new materials with improved properties.

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry due to their strong dipole moment and hydrogen bonding ability .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation strategies . They have been extensively used as synthetic intermediates in many industrial applications .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes . They play an important role in the development of biosensors used in clinical diagnostic assays .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They help in the visualization of biological structures and processes.

Materials Science

In materials science, 1,2,3-triazoles are used in the manufacturing of agrochemicals, corrosion inhibitors, photostabilizers, and dyes . They also play an important role in liquid crystals and polymeric materials .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1-cyclopentyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-5-7-6-12(11-10-7)8-3-1-2-4-8/h6,8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDYYWFEZLXSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.